molecular formula C10H14N2O3S B349515 5-(1,1-Dioxidoisothiazolidin-2-YL)-2-methoxyaniline CAS No. 927963-79-9

5-(1,1-Dioxidoisothiazolidin-2-YL)-2-methoxyaniline

Cat. No. B349515
CAS RN: 927963-79-9
M. Wt: 242.3g/mol
InChI Key: LEYJWOBUSQMOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(1,1-Dioxidoisothiazolidin-2-YL)-2-methoxyaniline” is a type of organic compound . It likely contains a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely complex, given its organic nature and the presence of multiple functional groups . The exact structure would depend on the specific arrangement and bonding of these groups.

Scientific Research Applications

Pharmacological Fragment in VEGFR2 Inhibitors

5-(1,1-Dioxidoisothiazolidin-2-YL)-2-methoxyaniline is noted as a crucial component in various pharmacological compounds, primarily serving as a pharmacophoric fragment in potent VEGFR2 inhibitors. VEGFR2 is a key receptor in angiogenesis, the process of forming new blood vessels, and its inhibition is a significant therapeutic strategy for treating various types of tumors. The structure of 5-(ethylsulfonyl)-2-methoxyaniline, closely related to the compound , is an essential fragment in the synthesis of several inhibitors targeting VEGFR2, underscoring its importance in cancer therapeutics (Murár et al., 2013).

Antimicrobial Activities

The compound also shows promise in antimicrobial applications. A derivative, 1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl methanamine, has demonstrated significant in vitro antibacterial and antifungal activities, comparable to first-line drugs. This highlights the potential of the compound and its derivatives in addressing pathogenic strains and contributing to antimicrobial therapies (Thomas et al., 2010).

Synthesis of Polyheterosubstituted Anilines

In synthesis, this compound and its derivatives play a significant role as intermediates. For instance, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a molecule with extensive use in creating compounds with biological activities, particularly targeting kinases, has been improved to enhance its availability for further applications. This compound is instrumental in the synthesis of various biologically active molecules, including VEGFR2 inhibitors, CLK inhibitors, antimalarials, and others, indicating its versatility and importance in pharmaceutical and biological research (Johnson et al., 2022).

properties

IUPAC Name

5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-15-10-4-3-8(7-9(10)11)12-5-2-6-16(12,13)14/h3-4,7H,2,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYJWOBUSQMOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.